molecular formula C15H15BrO2 B1607480 4-(Benzyloxy)-3-methoxybenzyl bromide CAS No. 72724-00-6

4-(Benzyloxy)-3-methoxybenzyl bromide

Cat. No.: B1607480
CAS No.: 72724-00-6
M. Wt: 307.18 g/mol
InChI Key: WQKYDTWWUMQVDT-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-methoxybenzyl bromide is a useful research compound. Its molecular formula is C15H15BrO2 and its molecular weight is 307.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 295383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

72724-00-6

Molecular Formula

C15H15BrO2

Molecular Weight

307.18 g/mol

IUPAC Name

4-(bromomethyl)-2-methoxy-1-phenylmethoxybenzene

InChI

InChI=1S/C15H15BrO2/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3

InChI Key

WQKYDTWWUMQVDT-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CBr)OCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)CBr)OCC2=CC=CC=C2

Key on ui other cas no.

72724-00-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(benzyloxy)-3-methoxybenzyl alcohol (9.0 g, 36.84 mmol) in anhydrous diethyl ether (150 mL) was slowly added PBr3 (4.99 g, 18.42 mmol) via syringe, and the resulting mixture was stirred at room temperature for 3 hours. The mixture was diluted with diethyl ether (100 mL) and washed with saturated aqueous NaHCO3 (2×75 mL) and brine (2×75 mL). The organic layer was dried over anhydrous MgSO4, and the solvent was removed under reduced pressure to afford 4-(benzyloxy)-3-methoxybenzyl bromide (10.9 g, 96%) as a white solid.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
4.99 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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